1-Prop-2-enylquinazoline-2,4-dione
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Overview
Description
1-Prop-2-enylquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . The structure of this compound consists of a quinazoline core with a prop-2-enyl group attached at the first position and dione functionalities at the second and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Prop-2-enylquinazoline-2,4-dione can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) under atmospheric pressure . Another method includes the reaction of anthranilic acids with isocyanates, followed by treatment with potassium cyanate . Additionally, microwave-assisted reactions and metal-catalyzed reactions have been employed to synthesize quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. For example, the use of sodium silicate and SnFe2O4 nanoparticles in a four-component reaction has been reported to yield quinazoline-2,4-dione derivatives with high efficiency . This method offers advantages such as high yields, simple procedures, and easy work-up.
Chemical Reactions Analysis
Types of Reactions
1-Prop-2-enylquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazoline-2,4-dione derivatives with different functional groups, which can exhibit enhanced pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Prop-2-enylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates . Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cell proliferation pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Prop-2-enylquinazoline-2,4-dione include:
Quinazoline-2,4-dione: The parent compound with similar pharmacological properties.
3-Substituted quinazoline-2,4-diones: Compounds with various substituents at the third position, exhibiting different biological activities.
Quinazoline-4(3H)-one: A related compound with a single carbonyl group at the fourth position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-enyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .
Properties
CAS No. |
57397-85-0 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-prop-2-enylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(14)12-11(13)15/h2-6H,1,7H2,(H,12,14,15) |
InChI Key |
IUUXJSIALIHHCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=O)NC1=O |
Origin of Product |
United States |
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